N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
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Overview
Description
“N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide” is a compound that has been studied for its potential inhibitory activity against certain types of cancer cell proliferation . It is also known as (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA), and it has been isolated from the Selaginella pulvinata plant .
Physical and Chemical Properties Analysis
The compound’s molecular formula is C14H12N2O7, its average mass is 320.255 Da, and its monoisotopic mass is 320.065552 Da . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation, employing Novozym 435 as a catalyst, highlights its potential in drug synthesis processes (Magadum & Yadav, 2018).
Inhibition of Inflammation-Related Cytokines and ROS : N-(2-hydroxy phenyl) acetamide demonstrates anti-arthritic and anti-inflammatory activities, inhibiting pro-inflammatory cytokines and oxidative stress markers in adjuvant-induced arthritic rats (Jawed et al., 2010).
Antioxidant Properties : Derivatives of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide show considerable antioxidant activity, indicating potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Potential in Anti-inflammatory Drugs : The synthesis of new indole acetamide derivatives with anti-inflammatory activity highlights the molecule's application in drug design and development (Al-Ostoot et al., 2020).
Biological and Pharmaceutical Research
Anxiolytic Agent Development : Studies on N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides demonstrate their potential as anxiolytic agents, specifically targeting benzodiazepine receptors (Dumoulin et al., 1998).
Antimicrobial Agent Synthesis : Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides demonstrate significant antimicrobial activity against various bacterial and fungal strains, offering a pathway for new antimicrobial agents (Almutairi et al., 2018).
Cancer Cell Line Research : Novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides show promise in cancer research, particularly against HepG2, A-549, and MCF-7 cell lines, indicating their potential in antiproliferative drug development (Khade et al., 2019).
Mechanism of Action
The compound’s mechanism of action appears to involve inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells . This is likely achieved through the activation of certain proteins, such as the p53 protein, which is known to inhibit cell cycle progression and trigger apoptosis when activated .
Properties
IUPAC Name |
N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-14-8-4-2-6-12(14)16(22)10-18(24)13-7-3-5-9-15(13)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQURZJDDDUSOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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